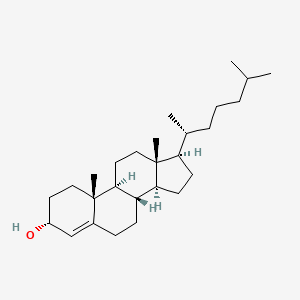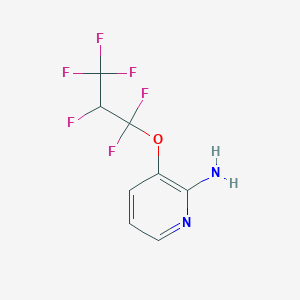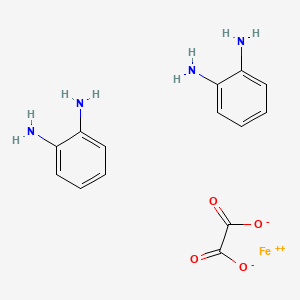
Iron, bis(o-phenylenediamine)oxalato-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Iron, bis(o-phenylenediamine)oxalato- is a coordination compound that features iron as the central metal atom, coordinated with o-phenylenediamine and oxalate ligands
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Iron, bis(o-phenylenediamine)oxalato- typically involves the reaction of iron salts with o-phenylenediamine and oxalic acid. One common method involves dissolving iron(III) chloride in water, followed by the addition of o-phenylenediamine and oxalic acid under controlled pH conditions. The reaction mixture is then stirred and heated to facilitate the formation of the coordination complex. The resulting product is isolated by filtration and purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Large-scale reactors and automated systems would be employed to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
Iron, bis(o-phenylenediamine)oxalato- undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: The iron center can participate in redox reactions, changing its oxidation state.
Substitution Reactions: Ligands in the coordination sphere can be replaced by other ligands under appropriate conditions.
Complexation Reactions: The compound can form additional coordination complexes with other metal ions or ligands.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, hydrazine.
Substitution Reagents: Ammonia, phosphines.
Reaction Conditions: Controlled pH, temperature, and solvent environment are crucial for specific reactions.
Major Products
Oxidation: Formation of higher oxidation state complexes.
Reduction: Formation of lower oxidation state complexes.
Substitution: Formation of new coordination complexes with different ligands.
Applications De Recherche Scientifique
Iron, bis(o-phenylenediamine)oxalato- has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential role in enzyme mimetics and as a model compound for studying metalloenzymes.
Medicine: Explored for its potential in drug delivery systems and as an anticancer agent.
Industry: Utilized in the development of advanced materials, such as conductive polymers and corrosion inhibitors.
Mécanisme D'action
The mechanism of action of Iron, bis(o-phenylenediamine)oxalato- involves its ability to coordinate with various substrates and participate in electron transfer processes. The iron center can undergo changes in oxidation state, facilitating redox reactions. The o-phenylenediamine ligands provide stability and enhance the reactivity of the complex. The oxalate ligands can act as bridging ligands, allowing the formation of extended structures and networks.
Comparaison Avec Des Composés Similaires
Similar Compounds
Iron, bis(o-phenylenediamine)oxalato-: Unique due to its specific ligand combination.
Iron, bis(o-phenylenediamine)acetato-: Similar structure but with acetate ligands instead of oxalate.
Iron, bis(o-phenylenediamine)malonato-: Contains malonate ligands, offering different reactivity and properties.
Uniqueness
Iron, bis(o-phenylenediamine)oxalato- is unique due to the combination of o-phenylenediamine and oxalate ligands, which provide a distinct set of chemical properties. The oxalate ligands offer strong chelation and bridging capabilities, while the o-phenylenediamine ligands enhance the stability and reactivity of the complex. This combination makes it particularly useful in applications requiring robust and versatile coordination compounds.
Propriétés
Numéro CAS |
75079-27-5 |
|---|---|
Formule moléculaire |
C14H16FeN4O4 |
Poids moléculaire |
360.15 g/mol |
Nom IUPAC |
benzene-1,2-diamine;iron(2+);oxalate |
InChI |
InChI=1S/2C6H8N2.C2H2O4.Fe/c2*7-5-3-1-2-4-6(5)8;3-1(4)2(5)6;/h2*1-4H,7-8H2;(H,3,4)(H,5,6);/q;;;+2/p-2 |
Clé InChI |
MQSJGMZODWAYPS-UHFFFAOYSA-L |
SMILES canonique |
C1=CC=C(C(=C1)N)N.C1=CC=C(C(=C1)N)N.C(=O)(C(=O)[O-])[O-].[Fe+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



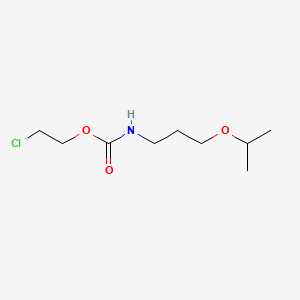
![2-[Bis(3-methoxyphenyl)methyl]benzoic acid](/img/structure/B13754811.png)
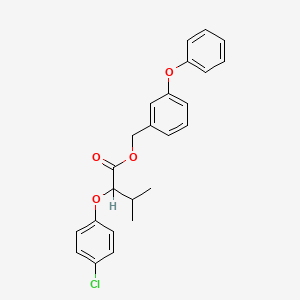

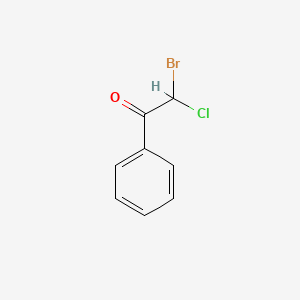



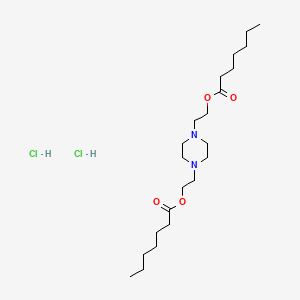
![N-[(5-Methoxy-1H-indol-3-yl)-phenyl-methyl]-4-methyl-benzenesulfonamide](/img/structure/B13754861.png)
![1,2,3-Thiadiazole-4-carboxamide,n-[(4-chlorophenyl)methyl]-n-[2-oxo-2-[(2-phenylethyl)amino]ethyl]-](/img/structure/B13754866.png)
